6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine
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Overview
Description
6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole core substituted with a fluorine atom and a pyridinyl-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Formation of the Pyridinyl-Thiazole Moiety: The pyridinyl-thiazole moiety can be synthesized separately through the reaction of pyridine-3-carboxaldehyde with thioamide, followed by cyclization.
Coupling of the Two Fragments: The final step involves coupling the benzothiazole core with the pyridinyl-thiazole moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: The compound can be used to study the interaction of heterocyclic compounds with biological macromolecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The fluorine atom and heterocyclic rings can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound has a similar benzothiazole core but with different substituents, leading to different biological activities.
4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine:
Uniqueness
6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is unique due to its specific combination of a fluorinated benzothiazole core and a pyridinyl-thiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4S2/c16-10-3-4-11-13(6-10)22-15(18-11)20-14-19-12(8-21-14)9-2-1-5-17-7-9/h1-8H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXFGXPDJVYTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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